Glycine methyl ester hydrochloride (CAS 5680-79-5) is the hydrochloride salt of glycine methyl ester. This modification serves two primary procurement-relevant purposes: the methyl ester group protects glycine's carboxylic acid functionality, enhancing its reactivity and solubility in organic solvents compared to the parent amino acid, while the hydrochloride salt form significantly increases shelf stability and simplifies handling compared to the free base. It is a foundational building block in peptide synthesis and a key intermediate in the manufacturing of pharmaceuticals and agrochemicals.
Direct substitution of glycine methyl ester hydrochloride with seemingly close alternatives introduces significant process and stability risks. Using the free base form, glycine methyl ester, is impractical for most workflows as it is not shelf-stable and is prone to polymerization or conversion to diketopiperazine at room temperature. Substituting with the parent amino acid, glycine, fails in applications requiring solubility in organic media for homogeneous reactions. Swapping for the ethyl ester analog (glycine ethyl ester hydrochloride) can alter reaction kinetics, steric hindrance in coupling reactions, and the physical properties (e.g., melting point, solubility) of downstream products, necessitating significant process re-optimization.
The primary procurement driver for the hydrochloride salt form is its superior shelf-stability compared to the free base, glycine methyl ester. The free ester is known to be unstable at room temperature, with a tendency to polymerize or degrade into 2,5-diketopiperazine. The hydrochloride salt (CAS 5680-79-5) is explicitly documented as being shelf-stable, providing a reliable and reproducible starting material essential for both research and industrial synthesis workflows.
| Evidence Dimension | Shelf Stability at Room Temperature |
| Target Compound Data | Stable solid |
| Comparator Or Baseline | Glycine methyl ester (free base): Unstable, tends to polymerize or convert to diketopiperazine. |
| Quantified Difference | Qualitatively binary (Stable vs. Unstable) |
| Conditions | Standard laboratory storage conditions (room temperature). |
This stability difference eliminates material degradation risk, ensures long-term reagent integrity, and prevents batch-to-batch variability, making the hydrochloride the only viable form for reliable procurement.
In applications where thermal stability is a key process parameter, glycine methyl ester hydrochloride exhibits a significantly higher decomposition temperature compared to its closest analog, glycine ethyl ester hydrochloride. The methyl ester hydrochloride has a documented melting point with decomposition at approximately 175 °C. In contrast, the ethyl ester hydrochloride melts at a lower temperature range of 145-146 °C. This ~30 °C difference provides a wider and safer operating window for reactions conducted at elevated temperatures.
| Evidence Dimension | Melting Point (with decomposition) |
| Target Compound Data | 175 °C |
| Comparator Or Baseline | Glycine ethyl ester hydrochloride: 145-146 °C |
| Quantified Difference | ~29-30 °C higher decomposition temperature |
| Conditions | Standard melting point determination (literature values). |
For processes requiring heating, the higher thermal stability of the methyl ester hydrochloride reduces the risk of degradation, improving process safety and final product purity.
In the enzymatic synthesis of N-acyl amino acid surfactants, the choice of ester group directly impacts reaction efficiency. In a study on the lipase-catalyzed acylation of lauric acid esters, glycine methyl ester demonstrated higher reactivity than glycine ethyl ester. When reacting with methyl laurate, changing the amino acid ester from the ethyl form to the methyl form (H-Gly-OMe) resulted in an observable increase in conversion, indicating more efficient amide bond formation under identical biocatalytic conditions.
| Evidence Dimension | Reaction Conversion in Enzymatic Amidation |
| Target Compound Data | Higher conversion |
| Comparator Or Baseline | Glycine ethyl ester hydrochloride: Lower conversion |
| Quantified Difference | Qualitatively higher reactivity observed (specific percentages depend on other reactants). |
| Conditions | Amano lipase AK catalyzed reaction with methyl laurate at 40 °C. |
For buyers developing green chemistry or biocatalytic processes, selecting the methyl ester can lead to higher yields and greater process efficiency, justifying its use over the ethyl analog.
The compound's high stability makes it a reliable building block for both solution-phase and solid-phase peptide synthesis. Its role as a protected form of glycine is critical in the multi-step synthesis of complex active pharmaceutical ingredients (APIs) where consistent quality and reagent integrity are paramount to avoid costly failures.
It serves as a documented raw material in the industrial production of pyrethroid insecticides and the fungicide iprodione. Its high water solubility (>1000 g/L at 20°C) is a key process advantage, facilitating aqueous-phase reactions and workups compared to less soluble alternatives.
For synthetic routes requiring temperatures above 150 °C, the superior thermal stability of glycine methyl ester hydrochloride compared to its ethyl ester analog provides a crucial safety and purity advantage. This allows for more robust process design in the synthesis of fine chemicals and specialized polymers.
Irritant